molecular formula C8H16N2O B1466274 1-(Oxetan-3-YL)piperidin-4-amine CAS No. 1228948-07-9

1-(Oxetan-3-YL)piperidin-4-amine

Cat. No.: B1466274
CAS No.: 1228948-07-9
M. Wt: 156.23 g/mol
InChI Key: DTCUELCIENIDBK-UHFFFAOYSA-N
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Description

“1-(Oxetan-3-YL)piperidin-4-amine” is a chemical compound with the molecular formula C8H16N2O . It is also known by its IUPAC name "this compound bis (2,2,2-trifluoroacetate)" . The compound has a molecular weight of 156.22500 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a three-membered oxetane ring . The compound has a monoisotopic mass of 246.121567 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Arnold et al. (2003) discussed the synthesis of related piperidine compounds, emphasizing the processes of alkylation, annulation, and cyclization.
  • The work by Ito et al. (2002) described a practical method for synthesizing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound relevant to upregulating the LDL receptor, which could be related to the compound .
  • Suzuki et al. (1974) explored the reaction of N-trimethylsilyl- and -stannyl(diphenylmethylene)amine with diketene, resulting in piperidine derivatives.

Crystallography and Molecular Structure

  • Yıldırım et al. (2006) determined the crystal structure of a piperidin-4-ylmethyl compound, highlighting its potential in understanding the behavior of similar compounds.
  • Ribet et al. (2005) conducted a detailed analysis of the conformation of a piperidine derivative in both solid and solution states, providing insights into its chemical behavior.

Chemical Reactions and Synthesis

  • Leahy et al. (2012) described the development of syntheses for a privileged CGRP receptor antagonist substructure, highlighting the versatility of piperidine compounds in medicinal chemistry.
  • Jiang et al. (2013) synthesized a series of novel piperidin-4-yl containing α-aminophosphonates, demonstrating the compound's utility in creating insecticides.
  • Veselov et al. (2009) achieved the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines, indicating the potential for specific targeting in chemical reactions.

Biological Applications and Evaluations

  • Khalid et al. (2016) synthesized compounds with a piperidin-4-ylsulfonyl group and evaluated their biological activities, indicating the compound's relevance in biochemical studies.
  • Merugu et al. (2010) reported on the antibacterial activity of piperidine-containing compounds, suggesting its potential use in antimicrobial applications.

Safety and Hazards

Safety data sheets indicate that if inhaled, the compound should be handled by removing the person to fresh air and keeping them comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . In case of ingestion, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Properties

IUPAC Name

1-(oxetan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUELCIENIDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303665
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228948-07-9
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-oxetan-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester (134 mg, 0.52 mmol) in dichloromethane (2 mL) was added TFA (2 mL). After 15 minutes at ambient temperature the reaction mixture was concentrated in-vacuo and the residue loaded onto a 5 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo afforded the title compound as a colourless gum (82 mg, 100%). 1H NMR (400 MHz, CDCl3): 4.63-4.63 (m, 4H), 3.47-3.45 (m, 1H), 2.69-2.68 (m, 3H), 1.90-1.81 (m, 4H), 1.41-1.40 (m, 2H).
Quantity
134 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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